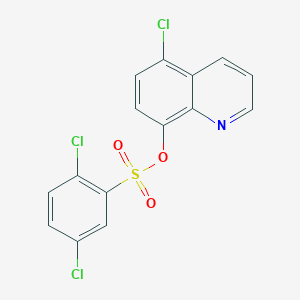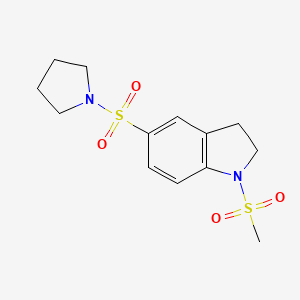
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Descripción general
Descripción
The chemical compound “3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” belongs to a class of organic compounds known for their diverse biological activities and potential in various applications, excluding drug use and dosage details as per the request.
Synthesis Analysis
The synthesis of compounds related to “3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” involves various chemical reactions including cyclocondensation, condensation with thiosemicarbazide, and reactions involving 4-methoxyacetophenone and 4-methyl-1,2,3-thiadiazole-5-carbaldehyde among others. These methods highlight the versatility in synthesizing compounds with a thiazole core and modifications at the phenyl ring through methoxy groups (Mahesha et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, 1H NMR, and mass spectrometry are commonly used for the structural characterization of similar compounds. These techniques provide detailed information on the molecular geometry, including bond lengths, angles, and the overall 3D structure of the molecule. The molecular structure is crucial for understanding the chemical reactivity and biological activity of the compound (Raj & Narayana, 2006).
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant activity. Some derivatives exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing higher cytotoxicity against glioblastoma cells. This research highlights the potential therapeutic applications of these compounds in cancer treatment Tumosienė et al., 2020.
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for photodynamic therapy in cancer treatment Pişkin et al., 2020.
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, assessing their in vitro antibacterial and antifungal activities. Several compounds showed significant activity, comparable to standard agents like Ampicillin and Fluconazole, against various microbial strains. This suggests the potential of these derivatives as novel antimicrobial agents Helal et al., 2013.
Synthesis and Characterization for Potential Applications
Several studies have focused on synthesizing and characterizing derivatives of 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide for potential applications. For example, the synthesis of potential antibacterial and antifungal agents by Zala et al. (2015) and the creation of novel thiazoles derivatives with potent anti-bacterial and anti-tubercular activities by Prasad and Nayak (2016) demonstrate the broad research interest in exploring the applications of this compound and its derivatives in medicinal chemistry Zala et al., 2015; Prasad & Nayak, 2016.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-9-15-14(19-10)16-13(17)8-5-11-3-6-12(18-2)7-4-11/h3-4,6-7,9H,5,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGYNDCONTRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322933 | |
| Record name | 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
CAS RN |
746605-92-5 | |
| Record name | 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(tetrahydro-2-furanyl)ethyl]cyclobutanecarboxamide](/img/structure/B4542596.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4542606.png)
![methyl 2-chloro-5-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4542607.png)
![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)

![N-(4-fluorobenzyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4542631.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![5-methyl-2-phenyl-4-(2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4542666.png)
![5-imino-6-(3-methylbenzylidene)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4542667.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4542680.png)